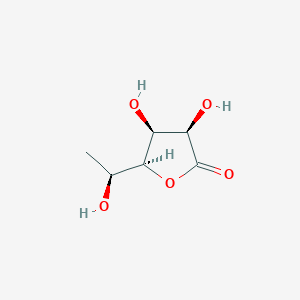

L-Rhamnono-1,4-lactone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O5 |

|---|---|

Molecular Weight |

162.14 g/mol |

IUPAC Name |

(3R,4S,5S)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-one |

InChI |

InChI=1S/C6H10O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-5,7-9H,1H3/t2-,3-,4+,5-/m0/s1 |

InChI Key |

VASLEPDZAKCNJX-KLVWXMOXSA-N |

SMILES |

CC(C1C(C(C(=O)O1)O)O)O |

Isomeric SMILES |

C[C@@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O |

Canonical SMILES |

CC(C1C(C(C(=O)O1)O)O)O |

Origin of Product |

United States |

Biosynthetic and Catabolic Pathways Involving L Rhamnono 1,4 Lactone

Non-Phosphorylative L-Rhamnose Catabolism

Microorganisms have evolved diverse strategies to utilize L-rhamnose as a carbon and energy source. While many bacteria employ a phosphorylative pathway, a non-phosphorylative route, in which L-Rhamnono-1,4-lactone is a central molecule, is characteristic of fungi and has also been identified in some bacteria and archaea. researchgate.netmdpi.comnih.gov

Overview of the Fungal L-Rhamnose Pathway

In fungi, the catabolism of L-rhamnose proceeds through a non-phosphorylative pathway that converts it into pyruvate (B1213749) and L-lactaldehyde. escholarship.orgresearchgate.net This pathway involves a series of four enzymatic reactions:

L-rhamnose dehydrogenase (LraA) oxidizes L-rhamnose to this compound. mdpi.comaalto.fi

L-rhamnono-γ-lactonase (LraB or LrlA) hydrolyzes the lactone to L-rhamnonate. mdpi.comcsic.es

L-rhamnonate dehydratase (LraC or LrdA) converts L-rhamnonate to L-2-keto-3-deoxyrhamnonate (L-KDR). mdpi.comcsic.es

L-2-keto-3-deoxyrhamnonate aldolase (B8822740) (LraD or LkaA) cleaves L-KDR into pyruvate and L-lactaldehyde. mdpi.comescholarship.org

This pathway was first described in the yeast-like fungus Aureobasidium pullulans and has since been identified in other fungi, including Aspergillus niger and Schefferomyces stipitis. mdpi.comresearchgate.net In many fungi, the genes encoding these enzymes are organized in a gene cluster, although the specific arrangement can vary between species. mdpi.comresearchgate.net

Overview of the Bacterial and Archaeal L-Rhamnose Pathway

While the phosphorylative pathway is more common in bacteria, a non-phosphorylative pathway similar to that in fungi exists in a few bacterial species, such as Azotobacter vinelandii and Sphingomonas sp. researchgate.netresearchgate.netfrontiersin.org This pathway also involves the conversion of L-rhamnose to pyruvate and L-lactaldehyde via this compound. researchgate.netfrontiersin.org

Some bacteria and archaea utilize a variation of the non-phosphorylative pathway known as the diketo-hydrolase route. nih.govoup.com In this pathway, L-KDR is further metabolized to pyruvate and L-lactate through the action of L-KDR 4-dehydrogenase and L-2,4-diketo-3-deoxyrhamnonate hydrolase. nih.govoup.com The halophilic archaeon Haloferax volcanii and the hyperthermophilic crenarchaeota Vulcanisaeta distributa and Sulfolobus solfataricus have been shown to degrade L-rhamnose via this diketo-hydrolase pathway. nih.govresearchgate.net

Comparative Analysis with Phosphorylative L-Rhamnose Metabolism in Microorganisms

The primary distinction between the non-phosphorylative and phosphorylative pathways lies in the initial steps of L-rhamnose catabolism. The non-phosphorylative pathway, involving this compound, is an oxidative pathway that does not require the input of ATP in its initial stages. researchgate.net In contrast, the phosphorylative pathway, prevalent in bacteria like Escherichia coli, involves the isomerization of L-rhamnose to L-rhamnulose, followed by phosphorylation to L-rhamnulose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. researchgate.netfrontiersin.org

| Feature | Non-Phosphorylative Pathway | Phosphorylative Pathway |

| Initial Step | Oxidation of L-rhamnose | Isomerization of L-rhamnose |

| Key Intermediate | This compound | L-Rhamnulose-1-phosphate |

| ATP Requirement | No initial ATP investment | Requires ATP for phosphorylation |

| End Products | Pyruvate and L-lactaldehyde (or L-lactate) | Dihydroxyacetone phosphate and L-lactaldehyde |

| Prevalence | Fungi, some bacteria and archaea | Most bacteria |

Enzymatic Conversion of L-Rhamnose to this compound

The conversion of L-rhamnose to this compound is the first committed step in the non-phosphorylative catabolic pathway and is catalyzed by the enzyme L-rhamnose 1-dehydrogenase.

L-Rhamnose 1-Dehydrogenase (RhaDH) Activity and Specificity

L-rhamnose 1-dehydrogenase (RhaDH) catalyzes the NAD(P)+-dependent oxidation of L-rhamnose to this compound. nih.gov The specificity of this enzyme for its substrate can vary among different organisms.

For instance, the RhaDH from Aspergillus niger (LraA) exhibits high specificity for L-rhamnose, with significantly lower activity on other sugars like L-fucose. mdpi.comaalto.firesearchgate.net This high specificity is consistent with the gene's expression profile, which is primarily induced by L-rhamnose. mdpi.comresearchgate.net In contrast, RhaDH enzymes from other organisms, such as the bacterium Azotobacter vinelandii and the yeasts Scheffersomyces stipitis and Debaryomyces hansenii, have a broader substrate range, showing activity with L-rhamnose, L-lyxose, L-mannose, and L-fucose. mdpi.commdpi.com The crystal structure of RhaDH from Azotobacter vinelandii reveals that specific residues recognize the C5-OH and C6-methyl groups of L-rhamnose, contributing to its substrate specificity. nih.gov

Cofactor Dependencies of L-Rhamnose 1-Dehydrogenases

The cofactor dependency of L-rhamnose 1-dehydrogenase is a key distinguishing feature across different domains of life.

Fungal RhaDH enzymes, such as those from Aspergillus niger, Scheffersomyces stipitis, and Debaryomyces hansenii, are strictly dependent on NAD+ as a cofactor. mdpi.comresearchgate.netuniprot.orgnih.gov

Bacterial RhaDH enzymes, like the one from Azotobacter vinelandii, can utilize both NAD+ and NADP+ . researchgate.net

Archaeal RhaDH enzymes, on the other hand, typically show a preference for NADP+ . researchgate.netresearchgate.net

Structural studies of the RhaDH from Azotobacter vinelandii have provided insights into this cofactor preference, showing significant interactions with the 2'-phosphate group of NADP+, which are absent with the 2'-hydroxyl group of NAD+. nih.gov

| Enzyme Source | Organism | Cofactor Specificity |

| Fungal | Aspergillus niger | NAD+ |

| Fungal | Scheffersomyces stipitis | NAD+ |

| Fungal | Debaryomyces hansenii | NAD+ |

| Bacterial | Azotobacter vinelandii | NAD+ and NADP+ |

| Archaeal | Sulfolobus acidocaldarius | NADP+ |

Enzymatic Conversion of this compound to Downstream Metabolites

The transformation of this compound involves a cascade of specific enzymatic activities that channel it towards central metabolism. This process begins with the hydrolysis of the lactone ring, followed by dehydration and an aldol (B89426) cleavage.

The initial step in the catabolism of this compound is its hydrolysis, a reaction catalyzed by the enzyme L-rhamnono-1,4-lactonase (EC 3.1.1.65). qmul.ac.ukwikipedia.org This enzyme belongs to the hydrolase family, specifically acting on carboxylic ester bonds. wikipedia.orgamericanchemicalsuppliers.com The systematic name for this enzyme is this compound lactonohydrolase. qmul.ac.ukwikipedia.org It is also commonly referred to as L-rhamno-γ-lactonase or L-rhamnono-γ-lactonase. qmul.ac.ukwikipedia.org

The catalytic action of L-rhamnono-1,4-lactonase involves the addition of a water molecule across the internal ester bond of the this compound ring. qmul.ac.uktamu.edu This hydrolysis reaction opens the five-membered lactone ring to form the linear sugar acid, L-rhamnonate. cdnsciencepub.comqmul.ac.ukresearchgate.net This reaction is a critical step that prepares the carbon skeleton for subsequent enzymatic modifications. The enzyme has been identified as part of the L-rhamnose catabolic pathway in various microorganisms, including the fungus Aureobasidium pullulans (formerly Pullularia pullulans) and the yeast Scheffersomyces stipitis. nih.govcdnsciencepub.com In Aspergillus niger, the enzyme is designated LrlA (formerly LraB). mdpi.comuu.nl

Table 1: Characteristics of L-Rhamnono-1,4-lactonase

| Feature | Description | Source(s) |

|---|---|---|

| EC Number | 3.1.1.65 | qmul.ac.ukwikipedia.org |

| Systematic Name | This compound lactonohydrolase | qmul.ac.ukwikipedia.org |

| Common Names | L-rhamno-γ-lactonase, L-rhamnono-γ-lactonase | qmul.ac.ukwikipedia.org |

| Enzyme Family | Hydrolases | wikipedia.org |

| Reaction | This compound + H₂O → L-rhamnonate | qmul.ac.uktamu.edu |

| Substrate | This compound | qmul.ac.uknih.gov |

| Product | L-Rhamnonate | qmul.ac.ukresearchgate.net |

Following the formation of L-rhamnonate, the non-phosphorylative pathway proceeds with two further key enzymatic steps to yield products that can enter central metabolism. frontiersin.orgnih.govresearchgate.net

The first of these steps is the dehydration of L-rhamnonate, catalyzed by L-rhamnonate dehydratase (EC 4.2.1.90). nih.govresearchgate.net This enzyme removes a molecule of water from L-rhamnonate to produce L-2-keto-3-deoxyrhamnonate (L-KDR). nih.govcdnsciencepub.comnih.gov In fungi like Aspergillus niger, this enzyme is encoded by the lrdA (formerly lraC) gene. mdpi.comuu.nl

The final enzymatic step in this pathway is the cleavage of L-KDR. frontiersin.orgresearchgate.net This reaction is catalyzed by L-2-keto-3-deoxyrhamnonate aldolase (L-KDR aldolase). nih.govcdnsciencepub.com The aldolase cleaves the six-carbon L-KDR molecule into two smaller, metabolically versatile products: a three-carbon molecule of pyruvate and a three-carbon molecule of L-lactaldehyde . researchgate.netcdnsciencepub.comnih.gov In Aspergillus niger, the gene lkaA has been identified to encode this aldolase. uu.nlescholarship.orgresearchgate.net This sequence of reactions, from L-rhamnonate to pyruvate and L-lactaldehyde, is analogous to the Entner-Doudoroff pathway. nih.gov

Table 2: Downstream Enzymes of the Non-Phosphorylative Pathway

| Enzyme | EC Number | Gene (e.g., in A. niger) | Substrate | Product(s) | Source(s) |

|---|---|---|---|---|---|

| L-Rhamnonate dehydratase | 4.2.1.90 | lrdA (lraC) | L-Rhamnonate | L-2-keto-3-deoxyrhamnonate | nih.govresearchgate.netmdpi.comuu.nl |

| L-2-keto-3-deoxyrhamnonate aldolase | 4.1.2.53 | lkaA | L-2-keto-3-deoxyrhamnonate | Pyruvate and L-Lactaldehyde | cdnsciencepub.comuu.nlescholarship.org |

L-Rhamnono-1,4-lactonase (EC 3.1.1.65) Catalysis and Product Formation (L-Rhamnonate)

Genetic Organization and Transcriptional Regulation of Related Pathways

The enzymes responsible for the catabolism of L-rhamnose are often encoded by genes that are physically grouped together in the genome, forming gene clusters or operons. This co-localization facilitates their coordinated regulation in response to the presence of L-rhamnose.

In many fungi and some bacteria that utilize the non-phosphorylative pathway, the genes encoding the four key enzymes are found in a gene cluster. researchgate.netnih.govnih.gov For example, in the yeast Scheffersomyces stipitis, the genes LRA1 (L-rhamnose-1-dehydrogenase), LRA2 (L-rhamnono-1,4-lactonase), LRA3 (L-rhamnonate dehydratase), and LRA4 (L-KDR aldolase) are clustered together. nih.govd-nb.infomdpi.com A similar organization is found in other fungi, though the specific arrangement can vary. mdpi.com In Aspergillus niger, the genes for the first three steps (lraA, lrlA, lrdA) are clustered, while the gene for the final step (lkaA) is located elsewhere in the genome. mdpi.comnih.gov

In bacteria, L-rhamnose catabolic genes are also frequently organized into operons. frontiersin.orgnih.gov For instance, in Bacillus subtilis, the rhaEWRBMA operon includes genes for L-rhamnose catabolism, although it follows a phosphorylative pathway. nih.govnih.gov In species with the non-phosphorylative pathway, such as Azotobacter vinelandii, homologous gene clusters have been identified through bioinformatic analysis. nih.govnih.gov The organization of these genes into clusters allows for efficient, coordinated expression from a single regulatory region. researchgate.net

Table 3: Example of L-Rhamnose Catabolic Gene Cluster (Fungal Non-Phosphorylative Pathway)

| Gene Designation (e.g., in S. stipitis) | Enzyme Encoded | Function in Pathway | Source(s) |

|---|---|---|---|

| LRA1 / RHA1 | L-Rhamnose 1-dehydrogenase | Converts L-rhamnose to this compound | nih.govd-nb.info |

| LRA2 | L-Rhamnono-1,4-lactonase | Hydrolyzes this compound to L-rhamnonate | nih.govd-nb.info |

| LRA3 | L-Rhamnonate dehydratase | Dehydrates L-rhamnonate to L-KDR | nih.govd-nb.info |

| LRA4 | L-KDR aldolase | Cleaves L-KDR to pyruvate and L-lactaldehyde | nih.govd-nb.info |

The expression of L-rhamnose catabolic genes is tightly controlled by transcriptional regulators that respond to the availability of L-rhamnose or its metabolites. frontiersin.org A key regulator in many fungi, such as Aspergillus niger and Aspergillus nidulans, is the zinc-finger transcription factor RhaR. researchgate.netd-nb.info In A. niger, RhaR is an activator required for the expression of genes involved in both the release of L-rhamnose from pectin (B1162225) and its subsequent catabolism. uu.nlresearchgate.net

Studies in A. niger have revealed that the true inducer molecule that activates RhaR is not L-rhamnose itself, but the downstream metabolite L-2-keto-3-deoxyrhamnonate (L-KDR). uu.nlescholarship.orgresearchgate.net When the gene for L-KDR aldolase (lkaA) is deleted, leading to the accumulation of L-KDR, the expression of RhaR-controlled genes remains induced, confirming L-KDR's role as the inducer. uu.nlescholarship.org

In bacteria, the regulation of rhamnose operons is diverse and involves different families of transcriptional regulators. frontiersin.org In Bacillus subtilis, a DeoR-family transcriptional regulator, also named RhaR, acts as a repressor of the rhaEWRBMA operon. nih.govnih.gov This repressor binds to an operator site in the DNA, and its binding is inhibited by L-rhamnulose-1-phosphate, an intermediate of the phosphorylative pathway, leading to derepression of the operon. nih.govnih.gov This contrasts with the fungal RhaR, which functions as an activator. researchgate.netd-nb.info Comparative genomic analyses have identified at least seven different types of transcriptional factors that regulate L-rhamnose utilization genes across various bacterial lineages, highlighting the remarkable regulatory diversity. frontiersin.org

Enzymological Characterization of L Rhamnono 1,4 Lactone Interconverting Enzymes

Purification and Biochemical Properties of Key Enzymes

The isolation and characterization of the enzymes that produce and consume L-rhamnono-1,4-lactone are fundamental to understanding their physiological roles and catalytic mechanisms.

L-Rhamnose 1-dehydrogenase (RhaDH) catalyzes the first step in the non-phosphorylative L-rhamnose catabolic pathway: the oxidation of L-rhamnose to this compound. nih.gov This pathway is characteristic of many fungi and has also been identified in several bacterial species, including Azotobacter vinelandii and Sphingomonas sp. mdpi.comfrontiersin.org

The enzyme from the ascomycete fungus Aspergillus niger, designated LraA, has been heterologously produced in E. coli for biochemical characterization. mdpi.com Studies reveal that LraA is highly specific for its substrate, L-rhamnose. When tested against a panel of 13 different aldose and ketose sugars, LraA displayed significant activity only with L-rhamnose (63.4 ± 5.7 U·mg⁻¹) and a much lower activity (55-fold less) with L-fucose. mdpi.com This high substrate specificity is consistent with its dedicated role in L-rhamnose metabolism, a contrast to many other sugar dehydrogenases that exhibit broader substrate ranges. mdpi.com The theoretical molecular mass of the A. niger enzyme is 28.7 kDa. mdpi.com

In bacteria, RhaDH from Azotobacter vinelandii catalyzes the NAD(P)⁺-dependent oxidation of L-rhamnose. nih.gov An NADP⁺-specific RhaD has also been identified and characterized from the archaeon Thermococcus sp., which showed maximal activity at 60 °C and a pH of 7.0. researchgate.net

Table 1: Properties of L-Rhamnose 1-Dehydrogenase from Various Sources

| Property | Aspergillus niger (LraA) | Azotobacter vinelandii | Thermococcus sp. |

|---|---|---|---|

| Reaction | L-rhamnose + NAD(P)⁺ → this compound + NAD(P)H + H⁺ | L-rhamnose + NAD(P)⁺ → this compound + NAD(P)H + H⁺ | L-rhamnose + NADP⁺ → this compound + NADPH + H⁺ |

| Cofactor | NAD(P)⁺ | NAD(P)⁺, with a preference for NADP⁺ nih.gov | NADP⁺ researchgate.net |

| Substrate Specificity | Highly specific for L-rhamnose mdpi.com | Specific for L-rhamnose nih.gov | Specific for L-rhamnose researchgate.net |

| Optimal Temp. | Not specified | Not specified | 60 °C researchgate.net |

| Optimal pH | Not specified | Not specified | 7.0 researchgate.net |

| PFAM Family | PF00106 mdpi.com | Short-chain dehydrogenase/reductase (SDR) superfamily nih.gov | Not specified |

Following its formation by RhaDH, this compound is hydrolyzed to L-rhamnonate by the enzyme L-rhamnono-1,4-lactonase (EC 3.1.1.65). wikipedia.org This enzyme belongs to the hydrolase family, specifically acting on carboxylic ester bonds. wikipedia.org Its systematic name is this compound lactonohydrolase. wikipedia.org

This enzymatic activity was reported as part of the oxidative pathway for L-rhamnose degradation in the yeast Aureobasidium pullulans (formerly Pullularia pullulans). wikipedia.orgsiftdesk.org Functionally characterized enzymes from this family include 2-pyrone-4,6-dicarboxylate lactonase (LigI) and 4-sulfomuconolactonase (4-SML). nih.gov L-rhamnono-1,4-lactonase is classified within the cog3618 cluster of the amidohydrolase superfamily (AHS). nih.govnih.gov This superfamily is known for its structural and catalytic diversity, typically featuring a distorted (β/α)₈-barrel fold. nih.gov While many members of the AHS are metalloenzymes, some enzymes within the cog3618 cluster have been shown to function without a divalent metal cation, a significant biochemical distinction. nih.govresearchgate.net

L-Rhamnose 1-Dehydrogenase (RhaDH)

Structural Biology of Enzymes Involved in this compound Metabolism

Structural analyses provide critical insights into the molecular basis of enzyme specificity and catalysis. X-ray crystallography has been instrumental in elucidating the architectures of the enzymes that interconvert this compound.

The three-dimensional structure of L-rhamnose 1-dehydrogenase (RhaDH) from Azotobacter vinelandii has been determined at high resolution in several forms: ligand-free, bound to NAD⁺, bound to NADP⁺, and as a ternary complex with NAD⁺ and L-rhamnose. nih.gov These structures confirm that RhaDH belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govresearchgate.net

The crystal structures reveal the basis for the enzyme's cofactor preference and substrate specificity. nih.gov The binding pocket shows significant interactions with the 2'-phosphate group of NADP⁺, explaining its preference for this cofactor over NAD⁺. nih.gov The recognition of the L-rhamnose substrate is highly specific, mediated by hydrogen bonds with the C5-hydroxyl group and hydrophobic contacts with the C6-methyl group. nih.govresearchgate.net These interactions distinguish RhaDH from other aldose 1-dehydrogenases within the SDR superfamily and define its substrate specificity. nih.gov

Table 2: Crystallographic Data for Azotobacter vinelandii RhaDH

| Form | Resolution (Å) | Key Findings |

|---|---|---|

| Ligand-free | 1.9 | Provides the baseline apo-enzyme structure. nih.gov |

| NAD⁺-bound | 2.1 | Shows binding mode of the NAD⁺ cofactor. nih.gov |

| NADP⁺-bound | 2.4 | Reveals interactions with the 2'-phosphate group, explaining cofactor preference. nih.gov |

| L-rhamnose & NAD⁺-bound | 1.6 | Details the specific hydrogen bonds and hydrophobic contacts responsible for substrate recognition. nih.gov |

L-Rhamnono-1,4-lactonase is a member of the amidohydrolase superfamily (AHS), a large and diverse group of enzymes typically characterized by a (β/α)₈-barrel structural fold. nih.gov A hallmark of many AHS enzymes is an active site containing one or two divalent metal ions, which are crucial for catalysis. nih.govnih.gov

However, L-rhamnono-1,4-lactonase belongs to a specific cluster of orthologous groups, cog3618, where this rule is not absolute. nih.govnih.gov Detailed studies of other enzymes in this cluster, such as 2-pyrone-4,6-dicarboxylate lactonase (LigI) and an L-fucono-1,5-lactonase (BmulJ_04915), have revealed that they are catalytically active in the absence of divalent metal ions. nih.govresearchgate.net The addition of metal chelators does not inhibit their activity, indicating a metal-independent mechanism. nih.gov This suggests that the conserved residues in the active site of these enzymes serve a different functional role than metal coordination, distinguishing them from the prototypical metalloenzymes of the amidohydrolase superfamily. nih.gov Given its classification within the same group, it is inferred that L-rhamnono-1,4-lactonase likely shares these structural and mechanistic features, possessing a (β/α)₈-barrel fold but operating via a metal-independent hydrolytic mechanism. nih.gov

X-ray Crystallographic Analysis of L-Rhamnose 1-Dehydrogenase-Ligand Complexes

Reaction Mechanisms and Kinetic Analysis of this compound Transformations

The transformation of L-rhamnose to L-rhamnonate proceeds via a two-step mechanism involving oxidation followed by hydrolysis. The first reaction, catalyzed by RhaDH, is the NAD(P)⁺-dependent oxidation of the C1 hydroxyl of L-rhamnose, resulting in the formation of the intramolecular ester, this compound. nih.gov The second step is the hydrolysis of this lactone by L-rhamnono-1,4-lactonase, which cleaves the ester bond to yield the open-chain carboxylate, L-rhamnonate. wikipedia.org

Kinetic parameters have been determined for some of the enzymes in this pathway. For the NADP⁺-specific RhaD from the archaeon Thermococcus sp., the Michaelis-Menten constant (Kₘ) and catalytic rate constant (kcat) have been measured for both the substrate and the cofactor. researchgate.net However, detailed kinetic constants for L-rhamnono-1,4-lactonase have not been widely reported in the literature. nih.gov

Table 3: Kinetic Parameters of L-Rhamnose 1-Dehydrogenase from Thermococcus sp.

| Substrate | Kₘ (mM) | kcat (min⁻¹) |

|---|---|---|

| L-rhamnose | 0.46 | 1,341.3 |

| NADP⁺ | 0.1 | 1,027.2 |

Data sourced from a study on the NADP⁺-specific RhaD from Thermococcus sp. researchgate.net

Catalytic Mechanisms of L-Rhamnose 1-Dehydrogenases

L-Rhamnose 1-dehydrogenase (EC 1.1.1.173), also referred to as RhaDH or LraA, catalyzes the NAD(P)+-dependent oxidation of L-rhamnose to this compound. nih.govwikipedia.org This enzyme is a member of the large and functionally diverse short-chain dehydrogenases/reductases (SDR) superfamily. mdpi.com

Structural and sequencing analyses have identified a conserved catalytic tetrad essential for the enzyme's function. mdpi.com In the L-rhamnose dehydrogenase from Aspergillus niger (LraA), this tetrad consists of asparagine (N131), serine (S161), tyrosine (Y175), and lysine (B10760008) (K179). mdpi.com The tyrosine and lysine residues are located in the catalytic center and are directly involved in substrate binding and the catalytic process. mdpi.com The general mechanism involves the tyrosine residue acting as a proton donor. uniprot.org

Crystal structures of RhaDH from Azotobacter vinelandii have provided significant insights into its mechanism. nih.gov Substrate specificity is achieved through precise interactions with the L-rhamnose molecule. Specifically, the C5-OH and the C6-methyl groups of L-rhamnose are recognized by distinct residues within the active site via hydrogen bonds and hydrophobic contacts, respectively. nih.govscilit.com This recognition is a key determinant for its substrate specificity, distinguishing it from other aldose 1-dehydrogenases. nih.govscilit.com

The enzyme's preference for either NAD⁺ or NADP⁺ as a cofactor is dictated by specific amino acids in the N-terminal cofactor-binding motif. mdpi.com Fungal L-rhamnose dehydrogenases typically show a strict dependency on NAD⁺. mdpi.com This is associated with a conserved threonine residue in the binding motif. mdpi.com In contrast, bacterial and archaeal enzymes can use both NAD⁺ and NADP⁺ or are NADP⁺-specific, which corresponds to the presence of an arginine residue at the equivalent position that favors the binding of the negatively charged phosphate (B84403) group on NADP⁺. mdpi.com

Hydrolysis Mechanism of L-Rhamnono-1,4-lactonase

L-Rhamnono-1,4-lactonase (EC 3.1.1.65) is a hydrolase that catalyzes the second step in the pathway: the hydrolytic cleavage of the ester bond in this compound to form L-rhamnonate. cdnsciencepub.comwikipedia.org This reaction is essential as the lactone produced by L-rhamnose dehydrogenase is unstable.

This enzyme is classified within the amidohydrolase superfamily (AHS), specifically in the cluster of orthologous groups (COG) designated cog3618. nih.govnih.gov Enzymes in this COG are known to catalyze the hydrolysis of lactones. nih.gov The general mechanism for lactonases involves the hydrolysis of an ester bond. wikipedia.org In many metallo-lactonases, a dinuclear zinc center is crucial for polarizing the carbonyl group of the lactone ring, which increases its electrophilicity and facilitates a nucleophilic attack by a bridging hydroxide (B78521) ion or water molecule. wikipedia.org

However, the specific mechanistic details for L-rhamnono-1,4-lactonase are not extensively documented. Some enzymes within cog3618, such as 2-pyrone-4,6-dicarboxylate lactonase (LigI), have been shown to function without a divalent metal ion in the active site. nih.govnih.gov It remains to be definitively established whether L-rhamnono-1,4-lactonase follows a metal-dependent or independent catalytic mechanism.

Substrate Specificity and Enzyme Kinetics (kcat, Km)

The kinetic properties of L-rhamnose 1-dehydrogenase have been characterized from several microbial sources, revealing variations in substrate specificity. The enzyme from Aspergillus niger (LraA) is highly specific for L-rhamnose. mdpi.comaalto.fi It displays only very low activity (55-fold lower) towards L-fucose and no detectable activity on a range of other sugars, including L-lyxose, D-glucose, D-mannose, and L-arabinose. mdpi.comaalto.fi In contrast, L-rhamnose dehydrogenases from the yeasts Scheffersomyces stipitis and Debaryomyces hansenii, as well as the bacterium Azotobacter vinelandii, exhibit a broader substrate specificity, with activity towards L-rhamnose, L-lyxose, L-fucose, and L-mannose. mdpi.comuniprot.org

| Organism | Enzyme | Substrate | Km (mM) | kcat (min-1) | kcat/Km (mM-1 min-1) | Reference |

|---|---|---|---|---|---|---|

| Aspergillus niger | LraA | L-rhamnose | 2.4 ± 0.9 | 2149.2 ± 183.4 | 904.8 ± 30.7 | aalto.fi |

| Scheffersomyces stipitis | PsLRA1 (RHA1) | L-rhamnose | 1.7 ± 0.0 | 1510.0 ± 20.0 | 888.2 | aalto.fi |

| L-lyxose | 4.7 | - | - | uniprot.org | ||

| L-mannose | 41 | - | - | uniprot.org |

In contrast to the dehydrogenase, detailed kinetic data for L-rhamnono-1,4-lactonase is notably scarce. Research literature indicates that the kinetic constants for this enzyme have not been systematically reported, nor has a complete substrate profile been established. nih.gov Studies on related lactonases have shown limited activity with this compound. For example, a pentonolactonase from the archaeon Haloarcula hispanica was found to hydrolyze this compound, but only with low activity (20 U/mg). asm.org This highlights a gap in the full enzymological understanding of the L-rhamnose metabolic pathway.

Enzyme Engineering and Mutagenesis Studies for Functional Modulation in Research

Enzyme engineering and mutagenesis are powerful tools for altering enzyme function, such as substrate specificity and cofactor dependence. Such studies on the L-rhamnose pathway enzymes are emerging.

For L-rhamnose 1-dehydrogenase, site-directed mutagenesis has been successfully used to alter cofactor specificity. The preference for NAD⁺ over NADP⁺ is linked to a threonine residue in the cofactor-binding motif. mdpi.com In a bacterial L-rhamnose dehydrogenase that prefers NADP⁺ due to an arginine at the corresponding position, an R15T mutation was engineered. mdpi.comresearchgate.net This single amino acid substitution successfully modified the enzyme's specificity towards NAD⁺, demonstrating the feasibility of rationally engineering this property. mdpi.comresearchgate.net

While specific mutagenesis studies on L-rhamnono-1,4-lactonase are not widely reported, research on other enzymes in the broader L-rhamnose metabolic pathway illustrates the potential for functional modulation. For instance, L-rhamnose isomerase, a different enzyme involved in an alternative bacterial rhamnose pathway, was engineered to change its substrate specificity from L-rhamnose to D-allose by redesigning the interactions within the enzyme's active site. frontiersin.org

Furthermore, studies on pathway regulation through genetic modification have shown indirect effects on enzyme activity. In Aspergillus nidulans, a loss-of-function mutation (aldA67) in the downstream gene for L-lactaldehyde dehydrogenase resulted in a significant overproduction of α-L-rhamnosidase activity, an enzyme that releases L-rhamnose from complex glycosides. nih.gov This suggests that blocking a metabolic step can lead to the accumulation of an intermediate that acts as a physiological inducer, thereby modulating the expression of other pathway-related enzymes. nih.gov These examples underscore the potential of genetic and protein engineering to modulate the L-rhamnose metabolic pathway for various research and biotechnological applications.

Chemical Synthesis and Derivatization of L Rhamnono 1,4 Lactone

Application of L-Rhamnono-1,4-lactone in Organic Synthesis Research

As a Chiral Building Block in Natural Product Synthesis Research (e.g., Muscarine)

The fixed stereochemistry of this compound makes it an attractive starting point for the asymmetric synthesis of natural products. A notable example is the synthesis of (+)-muscarine, a cholinergic agonist found in certain mushrooms. Research has demonstrated a practical, multi-step synthesis of (+)-muscarine starting from L-rhamnose, which is first oxidized to this compound. rsc.org

Table 1: Key Steps in the Synthesis of (+)-Muscarine from L-Rhamnose

| Step | Reagents and Conditions | Outcome | Reference |

|---|---|---|---|

| 1 | Bromine water, BaCO₃ buffer | Oxidation of L-rhamnose to this compound | |

| 2 | aq. CF₃CO₂H | Hydrolysis to L-rhamnonic acid | |

| 3 | MeSO₂Cl, pyridine | Mesylation |

This approach showcases the utility of L-rhamnose and its lactone derivative as a foundational chiral scaffold, enabling efficient access to biologically active natural products. rsc.org

Precursor for Azasugars and Other Glycomimetics Research

This compound and its derivatives are crucial precursors in the synthesis of azasugars and other glycomimetics, which are compounds where the ring oxygen or an anomeric carbon has been replaced, often by nitrogen. These molecules are of significant interest as potential therapeutic agents, particularly as enzyme inhibitors.

Research has shown the synthesis of 1-deoxy-L-rhamnojirimycin, an azasugar, starting from 2,3-O-Isopropylidene-L-rhamnono-1,4-lactone. tandfonline.com The synthesis involves the introduction of an azide (B81097) group, which serves as a nitrogen source, followed by reduction and cyclization to form the piperidine (B6355638) ring characteristic of iminosugars. This method is noted for its relatively high yields at each step. tandfonline.com Both 1-deoxy-L-rhamnojirimycin and its precursor, this compound, have been shown to be competitive inhibitors of α-L-rhamnosidase. tandfonline.com

Another area of research involves the synthesis of highly substituted trans-3,4-dihydroxypyrrolidines, which are iminosugar mimics of rhamnulose. researchgate.net These syntheses utilize benzylidene-protected L-rhamnonolactone. The key step is a Hanessian-Hullar reaction to introduce a bromide, which facilitates the subsequent introduction of nitrogen and ring formation to create the pyrrolidine (B122466) structure. researchgate.net This work demonstrates how the stereochemical information embedded in L-rhamnonolactone can be effectively transferred to create complex glycomimetic scaffolds.

Table 2: Synthesis of Azasugar Precursor from a Lactone Derivative

| Starting Material | Key Transformation | Product | Reference |

|---|---|---|---|

| 2,3-O-Isopropylidene-L-rhamnono-1,4-lactone | Sulfonylation followed by azide displacement | 5-Azido-5-deoxy-2,3-O-isopropylidene-L-rhamnono-1,4-lactone | tandfonline.com |

Role in the Formation of C-Glycosyl Compounds in Research

C-glycosyl compounds, where the anomeric hydroxyl group is replaced by a carbon-carbon bond, are a significant class of natural products and synthetic targets due to their increased stability towards enzymatic hydrolysis compared to O-glycosides. This compound derivatives serve as electrophilic partners in reactions to form these C-C bonds at the anomeric center.

One reported strategy involves the reaction of protected lactones with organometallic reagents. iastate.edu The addition of an organometallic reagent to the lactone carbonyl group generates a hemiketal intermediate. This intermediate can then be reduced, typically with a silane (B1218182) reagent like triethylsilane in the presence of a Lewis acid, to yield the desired C-glycosyl compound with control over the stereochemistry at the new anomeric carbon. iastate.edu

In other research, a protected derivative, 2,3-O-isopropylidene-4-O-methyl-L-rhamnono-1,5-lactone, was reacted with ethyl isocyanoacetate. rsc.org Depending on the base used, this reaction yielded either an oxazole-based C-glycosyl compound or an unsaturated oct-2-enonate. This demonstrates how the lactone can be a substrate for forming complex heterocyclic C-glycosides. rsc.org Furthermore, recent photochemical methods have been developed for the regioselective deoxygenation of carbohydrate lactones, including a benzylated rhamnono-lactone, to produce 2-deoxy sugar precursors, which are themselves valuable intermediates for further elaboration into C-glycosides and other sugar derivatives. nih.gov

Structural Analysis and Conformational Studies of L Rhamnono 1,4 Lactone

X-ray Crystallographic Analysis of L-Rhamnono-1,4-lactone

The compound crystallizes in an orthorhombic system, which is characterized by three unequal axes at right angles. nih.govresearchgate.net The specific space group has been identified as P2(1)2(1)2(1), with four molecules (Z = 4) per unit cell. nih.govresearchgate.net The five-membered lactone ring is not planar; instead, it adopts an envelope conformation (E₃), which is slightly distorted toward a twist (²T₃) form. nih.govresearchgate.net This conformation is a result of the steric and electronic interactions between the substituents on the ring. Within the crystal, molecules are interconnected by a three-dimensional network of hydrogen bonds involving all hydroxyl groups and the carbonyl oxygen atom, which stabilizes the crystal packing. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₁₀O₅ sigmaaldrich.com |

| Formula Weight | 162.14 g/mol sigmaaldrich.com |

| Crystal System | Orthorhombic nih.govresearchgate.net |

| Space Group | P2(1)2(1)2(1) nih.govresearchgate.net |

| Unit Cell Dimensions | |

| a | 4.8829(2) Å nih.govresearchgate.net |

| b | 10.9088(8) Å nih.govresearchgate.net |

| c | 13.9758(9) Å nih.govresearchgate.net |

| Volume (V) | 734.7(1) ų nih.govresearchgate.net |

| Z | 4 nih.govresearchgate.net |

| Calculated Density (Dc) | 1.610 g/cm³ nih.govresearchgate.net |

| Ring Conformation | |

| Conformation | Envelope (E₃), slightly distorted toward ²T₃ nih.govresearchgate.net |

| Puckering Amplitude (q) | 0.38(3) Å nih.govresearchgate.net |

Solution-State Conformation Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography describes the static structure in the solid state, NMR spectroscopy is a powerful tool for investigating the dynamic conformational equilibria of molecules in solution. For aldono-1,4-lactones like this compound, the five-membered ring is flexible and typically exists as a rapidly equilibrating mixture of two envelope conformations. researchgate.net

Studies on similar 1,4-lactones show that the equilibrium between the two envelope forms, ³E and E₃, is heavily influenced by the orientation of the hydroxyl groups. researchgate.net The conformation that places the OH-2 group in a less sterically hindered quasi-equatorial position is generally favored. researchgate.net The analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, including chemical shifts and coupling constants (J-values), allows for the determination of the predominant conformation and the relative populations of the conformers in the equilibrium. For γ-lactones, the ¹³C NMR chemical shift for the carbonyl carbon (C1) typically appears in the range of 175–180 ppm.

Computational Chemistry and Molecular Modeling of Lactone Conformations

Computational chemistry and molecular modeling serve as essential complements to experimental techniques, providing theoretical insights into the conformational preferences and energetics of this compound. These methods can be used to calculate the relative energies of different possible conformations, such as various envelope and twist forms of the lactone ring.

Molecular modeling studies on analogous sugar derivatives, such as piperidine (B6355638) mimics of L-rhamnose, have been used to rationalize biological activity by comparing the lowest energy conformations of the inhibitors to the proposed transition state of the substrate. ox.ac.uk A similar approach for this compound would involve using computational models to map the potential energy surface of the lactone ring. This allows for the identification of the most stable conformers and the energy barriers between them, providing a rationale for the conformations observed experimentally in solution via NMR. These studies help to build a comprehensive model of the inhibitor's structure-activity relationship. ox.ac.uk

Spectroscopic Fingerprinting for Research Identification and Purity Assessment (e.g., IR)

Infrared (IR) spectroscopy is a rapid and non-destructive technique used for the identification and purity assessment of organic compounds by detecting the vibrational frequencies of their functional groups. mdpi.com For this compound, the IR spectrum provides a unique "fingerprint" that is highly useful for its characterization.

The most diagnostic absorption band in the IR spectrum of a γ-lactone (a five-membered lactone ring) is the carbonyl (C=O) stretching vibration. mdpi.com Due to the ring strain in the five-membered system, this band appears at a higher frequency (1780–1760 cm⁻¹) compared to that of a six-membered δ-lactone (1750–1735 cm⁻¹) or a non-cyclic ester. mdpi.com This distinct peak allows for unambiguous confirmation of the γ-lactone ring. Other characteristic bands include a broad absorption in the 3600-3200 cm⁻¹ region, corresponding to the O-H stretching of the hydroxyl groups, and C-H stretching vibrations around 2900 cm⁻¹. mdpi.com

For purity assessment, techniques like Fourier-transform infrared (FT-IR) spectroscopy can be combined with pattern recognition algorithms to verify the identity and quality of a sample. mdpi.com The presence of unexpected peaks or shifts in characteristic peak positions can indicate the presence of impurities, such as the open-chain acid form or other related substances.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (Hydroxyl) | Stretching, hydrogen-bonded | ~3600–3200 (Broad) mdpi.com |

| C-H (Alkane) | Stretching | ~2900 mdpi.com |

| C=O (γ-Lactone) | Stretching | ~1780–1760 mdpi.com |

| C-O (Ester) | Stretching | ~1100 mdpi.com |

Analytical Methodologies for L Rhamnono 1,4 Lactone in Research

Chromatographic Separation Techniques (e.g., TLC, HPLC)

Chromatographic methods are fundamental for the separation and purification of L-Rhamnono-1,4-lactone from reaction mixtures or biological extracts. These techniques exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

Thin-Layer Chromatography (TLC): TLC is a widely utilized, rapid, and cost-effective technique for assessing the purity of this compound. Commercial preparations of the compound often specify a purity of ≥98% as determined by TLC. sigmaaldrich.com In research, TLC is performed on plates coated with a thin layer of adsorbent material, such as silica (B1680970) gel. For derivatives of this compound, TLC has been conducted on aluminum sheets. core.ac.uk The separation is based on the polarity of the compounds; the mobile phase, a solvent or mixture of solvents, moves up the plate by capillary action, and compounds are separated based on their affinity for the stationary versus the mobile phase. Visualization can be achieved under UV light if the compound is fluorescent or by using staining reagents.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity for the separation and quantification of lactones like this compound. While specific HPLC methods for this compound are not extensively detailed in the available literature, methodologies for similar lactones provide a strong precedent. For instance, reversed-phase HPLC is a common approach for separating lactones from their open-chain acid forms. A study on the analysis of other lactones in mouse plasma utilized reversed-phase chromatography with fluorescence detection, demonstrating excellent selectivity and linearity. nih.gov For the analysis of L-rhamnose, a precursor to this compound, high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) has been employed, indicating a potential method for related compounds. siftdesk.org

Table 1: Chromatographic Techniques for Lactone Analysis

| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Application |

|---|---|---|---|---|

| TLC | Silica Gel on Aluminum | Hexane/Ethyl Acetate | UV light, Stains | Purity assessment of this compound derivatives core.ac.uk |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | Refractive Index, Fluorescence | Separation of lactones from open-chain acids nih.gov |

| HPAEC-PAD | CarboPac PA1 | - | Pulsed Amperometry | Quantification of related sugar acids and precursors siftdesk.org |

Mass Spectrometry for Structural Confirmation and Quantification in Research Samples

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. It functions by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The empirical formula of this compound is C₆H₁₀O₅, with a molecular weight of 162.14 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can confirm the elemental composition and exact mass of the molecule with high accuracy. For example, a database entry for this compound shows a predicted exact mass that can be experimentally verified. scispace.com

The fragmentation pattern obtained from MS analysis provides valuable structural information. The choice of ionization technique, either "hard" (e.g., electron ionization) or "soft" (e.g., ESI), influences the degree of fragmentation observed. acdlabs.com While soft ionization techniques are ideal for determining the molecular ion peak, harder techniques can provide detailed fragmentation patterns that help in structural elucidation. In the context of related sugar lactones, high-resolution ESI-MS has been effectively used to confirm molecular weight and analyze fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Purity Analysis in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural analysis and purity assessment of this compound. It provides information on the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Purity Analysis: Quantitative NMR (qNMR) is an accurate method for determining the purity of organic compounds without the need for an identical reference standard. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity can be calculated. This method has been successfully applied to the purity assessment of other lactone-containing natural products.

Table 2: Representative NMR Data for Lactone Structures

| Nucleus | Type of Information | Typical Chemical Shift Range (ppm) for γ-Lactones | Reference |

|---|---|---|---|

| ¹H | Proton environment, connectivity | Varies based on structure | researchgate.net |

| ¹³C | Carbon skeleton, functional groups | C1 (carbonyl): 175-180 |

Spectrophotometric Assays for Enzyme Activity and Concentration Determination in Research

Spectrophotometric assays are commonly used to measure the activity of enzymes that produce or consume this compound, and can be adapted for its quantification. These assays rely on measuring the change in absorbance of light at a specific wavelength as a reaction proceeds.

This compound is the initial product in the oxidative catabolism of L-rhamnose, a reaction catalyzed by L-rhamnose-1-dehydrogenase. siftdesk.orgd-nb.info This enzyme utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a cofactor, which is reduced to NADH during the reaction. megazyme.comwikipedia.org The formation of NADH can be monitored by the increase in absorbance at 340 nm. Since the production of NADH is stoichiometric with the formation of this compound, this provides a direct method for assaying the activity of L-rhamnose-1-dehydrogenase and, by extension, quantifying the lactone produced over time. d-nb.info

Another spectrophotometric approach applicable to lactones involves monitoring their hydrolysis. The enzymatic hydrolysis of lactones releases a proton, which causes a change in the pH of a weakly buffered solution. This pH change can be detected by a pH indicator dye, such as cresol (B1669610) purple or bromothymol blue, resulting in a measurable change in absorbance at the indicator's λmax. This colorimetric pH indicator assay has been successfully used to monitor the hydrolysis of other sugar lactones. nih.gov

Table 3: Spectrophotometric Assays Relevant to this compound

| Assay Principle | Enzyme | Measured Species | Wavelength (nm) | Application |

|---|---|---|---|---|

| Cofactor Conversion | L-Rhamnose-1-dehydrogenase | NADH | 340 | Measuring enzyme activity, quantifying lactone formation d-nb.infomegazyme.com |

| pH Change (Hydrolysis) | Lactonase | pH Indicator Dye | Varies with indicator | Monitoring lactone hydrolysis nih.gov |

Future Directions and Emerging Research Avenues for L Rhamnono 1,4 Lactone

Discovery of Untapped Enzymatic Transformations and Novel Biochemical Pathways

The exploration of microbial catabolism has unveiled diverse pathways for L-rhamnose utilization. While bacteria often employ a phosphorylated pathway, many fungi and some bacteria utilize a non-phosphorylated oxidative pathway where L-rhamnose is converted to L-rhamnono-1,4-lactone. frontiersin.orgresearchgate.netmdpi.com This initial oxidation is catalyzed by L-rhamnose 1-dehydrogenase. mdpi.comresearchgate.net The resulting this compound is then hydrolyzed to L-rhamnonate by the enzyme L-rhamnono-1,4-lactonase. researchgate.netwikipedia.org

Recent research has focused on identifying and characterizing the enzymes involved in these pathways from various microorganisms. For instance, the L-rhamnose dehydrogenase from Aspergillus niger has been shown to be highly specific for L-rhamnose, converting it to L-rhamnono-γ-lactone. mdpi.com Similarly, an L-rhamnose dehydrogenase from the thermoacidophilic archaeon Thermoplasma acidophilum has been identified and characterized, demonstrating the broad distribution of this metabolic capability across different domains of life. rhea-db.org

The discovery of new enzymes with unique properties, such as the NADP+-specific L-rhamnose dehydrogenase from T. acidophilum, opens up possibilities for novel biocatalytic applications. rhea-db.org Furthermore, comparative genomics and functional analyses are revealing novel gene clusters and regulatory networks associated with L-rhamnose metabolism, suggesting the existence of yet undiscovered enzymatic transformations. frontiersin.org The study of homologous enzymes, such as L-fucono-1,5-lactonase, provides insights into the potential for discovering enzymes that act on this compound and its analogs. nih.gov

Table 1: Key Enzymes in the Non-phosphorylative L-Rhamnose Catabolic Pathway

| Enzyme | EC Number | Reaction Catalyzed | Source Organism Examples |

| L-Rhamnose 1-dehydrogenase | 1.1.1.378 | L-rhamnose + NAD(P)+ ⇌ this compound + NAD(P)H + H+ | Aspergillus niger, Azotobacter vinelandii, Thermoplasma acidophilum mdpi.comresearchgate.netrhea-db.org |

| L-Rhamnono-1,4-lactonase | 3.1.1.65 | This compound + H₂O ⇌ L-rhamnonate | Pullularia pullulans researchgate.netwikipedia.org |

| L-Rhamnonate dehydratase | 4.2.1.90 | L-rhamnonate ⇌ 2-dehydro-3-deoxy-L-rhamnonate + H₂O | Pullularia pullulans researchgate.net |

| L-2-keto-3-deoxyrhamnonate aldolase (B8822740) | 4.1.2.- | L-2-keto-3-deoxyrhamnonate ⇌ Pyruvate (B1213749) + L-lactaldehyde | Pullularia pullulans researchgate.net |

Development of Advanced Synthetic Strategies for Complex this compound Analogs

The defined stereochemistry of this compound makes it an attractive chiral starting material for the synthesis of complex organic molecules. mdpi.com Researchers are actively developing advanced synthetic strategies to create a diverse range of analogs with potential applications in various fields. These strategies often involve the chemical modification of the lactone ring or its side chain.

For instance, the synthesis of this compound itself can be achieved through the oxidation of L-rhamnose. Building upon this, the synthesis of analogs can involve reactions such as tosylation of hydroxyl groups, which can then serve as leaving groups for nucleophilic substitution, allowing for the introduction of various functional groups. The synthesis of structurally similar sugar lactones, like D-lyxono-1,4-lactone and its derivatives, provides a blueprint for potential synthetic routes to novel this compound analogs. mdpi.com

The development of efficient and stereoselective synthetic methods is crucial for accessing a wider range of complex analogs. This includes exploring novel catalytic systems and reaction conditions to achieve high yields and purity. The ultimate goal is to create a toolbox of synthetic methodologies that enable the facile production of this compound derivatives with tailored properties.

Rational Enzyme Design and Directed Evolution for Novel Research Tools

The fields of rational enzyme design and directed evolution offer powerful tools for creating novel biocatalysts with improved or altered properties, which can be invaluable for research involving this compound. illinois.edunih.govrsc.org By understanding the structure-function relationships of enzymes that interact with this lactone, such as L-rhamnose dehydrogenase and L-rhamnono-1,4-lactonase, researchers can strategically introduce mutations to enhance their activity, stability, or substrate specificity. nih.govnih.gov

Rational design relies on detailed knowledge of the enzyme's three-dimensional structure and catalytic mechanism to predict beneficial mutations. nih.govbohrium.com For example, modifying the active site of an enzyme could alter its substrate preference, potentially enabling it to act on synthetic analogs of this compound.

Directed evolution, on the other hand, mimics the process of natural selection in the laboratory. illinois.edunobelprize.org It involves generating large libraries of enzyme variants through random mutagenesis and then screening for those with the desired improvements. illinois.edunih.gov This approach does not require prior knowledge of the enzyme's structure and has been successfully used to engineer enzymes with dramatically enhanced catalytic efficiency and altered substrate specificities. illinois.eduresearchgate.net For instance, directed evolution has been used to improve the quorum-quenching activity of a lactonase, demonstrating its potential for modifying enzymes that act on lactone rings. nih.gov

The combination of these two approaches, known as semi-rational design, can be particularly effective. nih.gov By focusing mutagenesis on specific regions of the enzyme identified through rational design, the efficiency of the directed evolution process can be significantly increased. rsc.org These engineered enzymes can serve as highly specific and efficient tools for the synthesis and modification of this compound and its derivatives, facilitating further research into their biological roles and potential applications.

Integration with Systems Biology and Metabolic Engineering for Research Platforms

The integration of this compound-related pathways into systems biology and metabolic engineering frameworks holds immense promise for developing novel research platforms and production systems. helsinki.finih.gov Systems biology approaches, which involve the computational modeling of complex biological networks, can be used to understand the flow of metabolites through the L-rhamnose catabolic pathway and its interaction with other cellular processes. scispace.com

Metabolic engineering aims to purposefully redesign the metabolism of organisms, such as Escherichia coli or yeast, for the production of valuable chemicals. By introducing and optimizing the genes for the L-rhamnose catabolic pathway, it may be possible to engineer microorganisms that can efficiently convert L-rhamnose, a component of plant-based biomass, into this compound or its downstream products. frontiersin.orgresearchgate.net

Recent studies have explored the metabolic engineering of fungi and the heterologous expression of lactone-processing enzymes in microbial hosts. helsinki.fi These efforts lay the groundwork for creating robust microbial cell factories. The development of such platforms would not only provide a sustainable source of this compound but also serve as a powerful research tool for studying the pathway's dynamics and for screening engineered enzymes in a whole-cell context. The investigation of L-rhamnose metabolism in various microorganisms, including those from the human gut microbiota, can provide valuable insights for these engineering efforts. acs.org

Q & A

Q. What is the role of L-Rhamnono-1,4-lactone in microbial L-rhamnose catabolism, and how can its metabolic intermediates be experimentally tracked?

this compound is a key intermediate in the oxidative degradation of L-rhamnose in organisms like Thermoplasma acidophilum and Pullularia pullulans. The pathway involves:

- Step 1 : L-Rhamnose → this compound via NADP+-dependent L-rhamnose dehydrogenase (RhaD) .

- Step 2 : Hydrolysis to L-rhamnonate by lactonases (e.g., LraB in Aspergillus niger) .

- Step 3 : Dehydration to 2-keto-3-deoxy-L-rhamnonate, eventually yielding pyruvate . Methodological Tip : Use GC-MS or ¹³C-NMR to trace labeled carbons from L-rhamnose through intermediates. For enzyme assays, monitor NADPH production spectrophotometrically (340 nm) during RhaD activity .

Q. How can this compound be synthesized and purified for in vitro studies?

- Synthesis : Enzymatic oxidation of L-rhamnose using recombinant RhaD (e.g., Ta_RhaD from T. acidophilum) in a buffer containing NADP+ (pH 7.5, 70°C) .

- Purification : Fractionate reaction mixtures via ion-exchange chromatography (DEAE-cellulose) followed by HPLC (C18 column, isocratic elution with 5% acetonitrile/0.1% TFA) . Validation : Confirm purity using TLC (silica gel, n-butanol:acetic acid:water = 4:1:2; Rf ~0.3) and optical rotation ([α]D = -39 ±3°, c = 2 in H₂O) .

Advanced Research Questions

Q. How do substrate promiscuity and enzyme kinetics complicate the characterization of lactonases acting on this compound?

Enzymes like BmulJ_04915 (from Burkholderia multivorans) exhibit broad specificity, hydrolyzing this compound alongside L-fucono-1,4-lactone and D-arabinono-1,4-lactone . Experimental Challenges :

- Kinetic variability : Reported kcat values for this compound hydrolysis range from 0.5–12 s⁻¹ due to assay conditions (pH, temperature) and enzyme isoforms .

- Substrate competition : Use HPLC-based competition assays with equimolar lactone mixtures to quantify specificity. Recommendation : Perform crystallography (e.g., BmulJ_04915 at 1.8 Å resolution) to identify active-site residues governing selectivity .

Q. What structural features of this compound influence its recognition by amidohydrolase superfamily enzymes?

The lactone’s cis-diol configuration (C3/C4 hydroxyls) and 5-membered ring strain are critical for binding. Key interactions include:

- Hydrogen bonding between C3-OH and Glu-101 (BmulJ_04915).

- Hydrophobic contacts with the C6 methyl group (derived from L-rhamnose’s 6-deoxy structure) . Methodology :

- Docking simulations (AutoDock Vina) using the lactone’s InChI key (

VASLEPDZAKCNJX-KLVWXMOXSA-N) . - Site-directed mutagenesis of candidate residues (e.g., Glu-101Ala) to test binding affinity .

Q. How can contradictions in metabolic pathway annotations for this compound degradation be resolved?

Discrepancies arise from species-specific pathways (e.g., Pichia stipitis vs. Debaryomyces polymorphus) and incomplete gene annotations . Strategies :

- Comparative genomics : Identify orthologs of lraA (dehydrogenase) and lraB (lactonase) across microbial genomes .

- Knockout studies : Disrupt lraB in Aspergillus niger and profile accumulated intermediates via LC-QTOF-MS .

Critical Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.